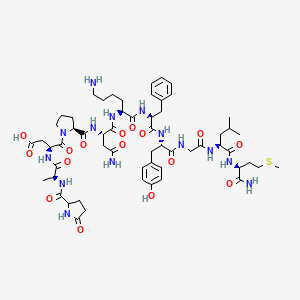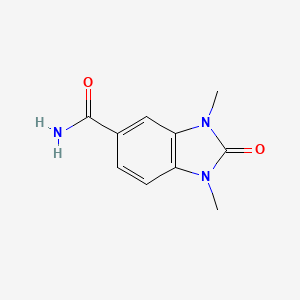
1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide typically involves the condensation of 1,3-dimethyl-2-oxobenzimidazole with a carboxamide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires a solvent like dimethyl sulfoxide or acetonitrile. The reaction temperature is maintained between 60°C and 80°C to ensure optimal yield .
Industrial Production Methods
On an industrial scale, the production of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide involves a continuous flow process. This method enhances the efficiency and scalability of the synthesis. The process includes the use of automated reactors and precise control of reaction parameters to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-oxobenzimidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
1,3-dimethyl-2-oxobenzimidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as bromodomain-containing protein 4. This interaction inhibits the protein’s function, leading to alterations in gene expression and cellular processes. The compound binds to the acetylated lysine residues on histones, preventing the recruitment of transcriptional machinery and thereby modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide shares structural similarities with other benzimidazole derivatives, such as 1,3-dimethyl-2-oxobenzimidazole-4-carboxamide and 1,3-dimethyl-2-oxobenzimidazole-6-carboxamide .
Uniqueness
The unique aspect of 1,3-dimethyl-2-oxobenzimidazole-5-carboxamide lies in its specific binding affinity to bromodomain-containing protein 4, which distinguishes it from other benzimidazole derivatives. This specificity makes it a valuable tool in studying epigenetic regulation and potential therapeutic applications .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxobenzimidazole-5-carboxamide |
InChI |
InChI=1S/C10H11N3O2/c1-12-7-4-3-6(9(11)14)5-8(7)13(2)10(12)15/h3-5H,1-2H3,(H2,11,14) |
InChI Key |
BRBLVCVSNVSPMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


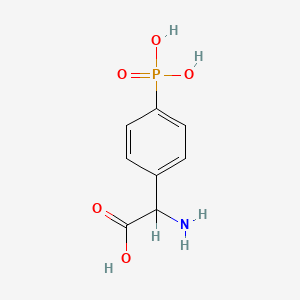
![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)
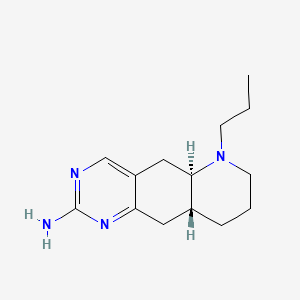
![[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)
![[3H]sumatriptan](/img/structure/B10773331.png)
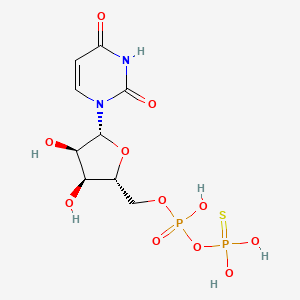
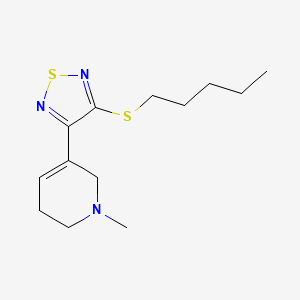
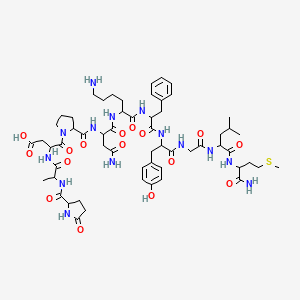
![3,5-dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773357.png)
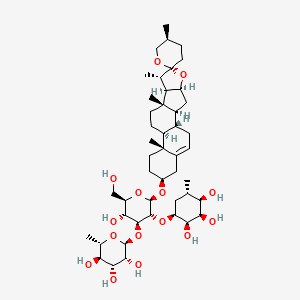
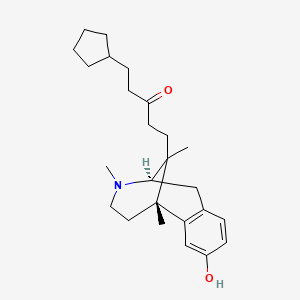
![Cyclohexanecarboxylic acid, 4-[[1-[5-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-2-pyridinyl]-4-piperidinyl]oxy]-, trans-](/img/structure/B10773364.png)
![3,5-dichloro-N-[3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B10773376.png)
